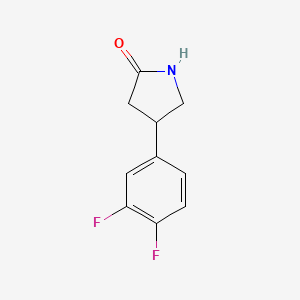

4-(3,4-Difluorophenyl)pyrrolidin-2-one

CAS No.: 875446-03-0

Cat. No.: VC4051685

Molecular Formula: C10H9F2NO

Molecular Weight: 197.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875446-03-0 |

|---|---|

| Molecular Formula | C10H9F2NO |

| Molecular Weight | 197.18 g/mol |

| IUPAC Name | 4-(3,4-difluorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |

| Standard InChI Key | WEBXSXICEYKMAI-UHFFFAOYSA-N |

| SMILES | C1C(CNC1=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1C(CNC1=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3,4-Difluorophenyl)pyrrolidin-2-one (C₁₀H₉F₂NO) consists of a five-membered pyrrolidinone ring (a lactam derivative of pyrrolidine) with a 3,4-difluorophenyl substituent at the 4-position. The compound’s molecular weight is 213.18 g/mol, calculated from its empirical formula. The stereochemistry at the 4-position is critical for biological activity in analogous structures, though racemic mixtures are common in synthetic preparations .

Key structural attributes:

-

Pyrrolidinone core: The lactam group (amide ring) confers rigidity and influences hydrogen-bonding interactions.

-

3,4-Difluorophenyl moiety: Fluorination enhances lipophilicity and metabolic stability, common in CNS-active and antidiabetic agents .

Table 1: Comparative Molecular Data for Pyrrolidinone Derivatives

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-2-one is reported, analogous compounds are typically prepared via:

-

Ring-Closing Reactions: Cyclization of γ-amino acids or their esters to form the pyrrolidinone core .

-

Friedel-Crafts Acylation: Introduction of the aryl group using Lewis acid catalysts, though fluorinated substrates may require modified conditions .

-

Stereoselective Functionalization: Chiral auxiliaries or catalysts to control the configuration at the 4-position, as seen in (R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one .

A plausible pathway involves:

-

Step 1: Protection of pyrrolidinone’s amine group.

-

Step 2: Coupling with 3,4-difluorophenylboronic acid via Suzuki-Miyaura cross-coupling.

-

Step 3: Deprotection and purification via column chromatography .

Spectroscopic Properties

-

NMR: Expected signals include a carbonyl (C=O) peak at ~175 ppm in ¹³C NMR and distinct aromatic proton splits (J = 8–12 Hz) from the difluorophenyl group .

-

MS: Molecular ion peak at m/z 213.1 (M+H⁺) with fragmentation patterns indicative of pyrrolidinone ring cleavage.

Pharmacological and Industrial Applications

DPP-IV Inhibition

Structurally related compounds, such as PF-00734200, exhibit potent DPP-IV inhibition (IC₅₀ = 13 nM) . The 3,4-difluorophenyl group in 4-(3,4-Difluorophenyl)pyrrolidin-2-one may similarly enhance binding to the S1 pocket of DPP-IV through hydrophobic and halogen-bonding interactions .

Table 2: DPP-IV Inhibitory Activity of Analogous Compounds

| Compound | IC₅₀ (nM) | Selectivity (vs. DPP8/9) |

|---|---|---|

| PF-00734200 | 13 | >1,000-fold |

| Sitagliptin | 18 | >2,500-fold |

| (4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one | 27 | Not reported |

Other Therapeutic Targets

-

Neuropathic Pain: Fluorinated pyrrolidinones modulate α2δ subunits of voltage-gated calcium channels .

-

Antimicrobial Agents: Pyrrolidinone derivatives show activity against Gram-positive bacteria via underexplored mechanisms .

Future Directions and Challenges

Optimization Strategies

-

Stereochemical Purity: Enantioselective synthesis to isolate the (R)- or (S)-enantiomer for enhanced potency .

-

Prodrug Development: Esterification of the lactam nitrogen to improve oral bioavailability .

Unanswered Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume